molecular formula C16H12N4O3 B12036050 4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12036050
M. Wt: 308.29 g/mol
InChI Key: QRDWVDHEDATADT-UHFFFAOYSA-N
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Description

6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and pharmaceutical applications . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly, yielding the desired product, although purification can sometimes pose challenges due to the formation of colored complexes with heavy metal cations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 6-HYDROXY-2-METHYL-4-OXO-2,4-DIHYDRO-1H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXYLIC ACID
  • 4-HYDROXY-2-QUINOLONES
  • 2-HYDROXYQUINOLINE

Uniqueness

What sets 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal cations and its diverse reactivity profile make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-pyrimidin-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-13-10-4-1-3-9-5-8-20(12(9)10)15(23)11(13)14(22)19-16-17-6-2-7-18-16/h1-4,6-7,21H,5,8H2,(H,17,18,19,22)

InChI Key

QRDWVDHEDATADT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC=CC=N4)O

Origin of Product

United States

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